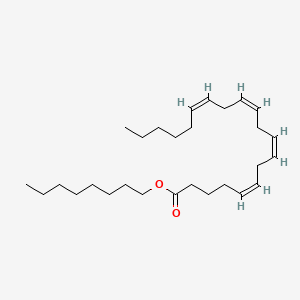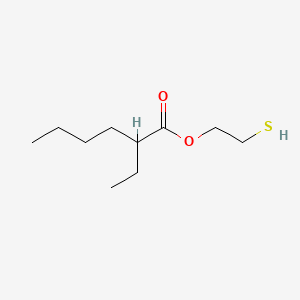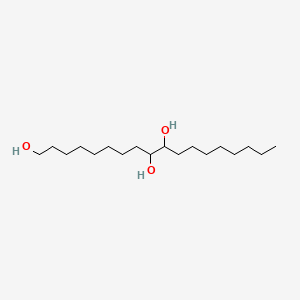
Stachyose tetradecaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stachyose tetradecaacetate is a derivative of stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. The compound is characterized by the acetylation of hydroxyl groups, resulting in a molecule with the empirical formula C52H70O35 and a molecular weight of 1255.09
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stachyose tetradecaacetate involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl chloride in the presence of tetraethylammonium chloride. This is followed by deacetylation, debenzylation, and subsequent acetylation . An alternative method involves the condensation of the same starting material with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury (II) cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Stachyose tetradecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the acetyl groups or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Stachyose tetradecaacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its potential effects on microbial composition and intestinal health.
Medicine: Explored for its potential therapeutic applications, particularly in modulating gut microbiota.
Industry: Utilized in the development of functional foods and dietary supplements due to its prebiotic properties.
Wirkmechanismus
The mechanism of action of stachyose tetradecaacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence the composition of gut microbiota by serving as a substrate for beneficial bacteria. This, in turn, can lead to improved intestinal health and enhanced immune function . The acetylated hydroxyl groups may also play a role in modulating the compound’s bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose units.
Verbascose: A pentasaccharide similar to stachyose but with an additional galactose unit.
Sucrose octaacetate: An acetylated derivative of sucrose with similar structural properties.
Uniqueness
Stachyose tetradecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to other acetylated saccharides, this compound has a higher degree of acetylation, resulting in increased hydrophobicity and altered reactivity. This makes it a valuable compound for studying the effects of acetylation on carbohydrate function and stability.
Eigenschaften
Molekularformel |
C52H70O35 |
|---|---|
Molekulargewicht |
1255.1 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1 |
InChI-Schlüssel |
YJLLJYPKIRWITP-NWFOHOCESA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)



![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)




![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)


